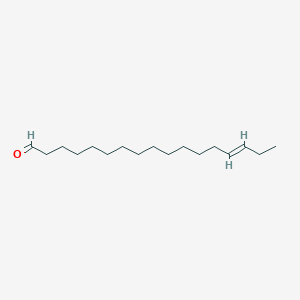
14-Heptadecenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Heptadecenal is an organic compound with the molecular formula C17H32O It is an aldehyde with a long aliphatic chain and a double bond located at the 14th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 14-Heptadecenal can be synthesized through several methods. One common approach involves the oxidation of 14-heptadecenol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde group without over-oxidation to the carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-heptadecene. This process involves the addition of a formyl group to the double bond in the presence of a catalyst, such as rhodium or cobalt complexes, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 14-Heptadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 14-heptadecenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to 14-heptadecenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.
Major Products Formed:
Oxidation: 14-Heptadecenoic acid.
Reduction: 14-Heptadecenol.
Substitution: Imines or oximes, depending on the nucleophile used.
Scientific Research Applications
14-Heptadecenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including long-chain fatty acids and alcohols.
Biology: It serves as a pheromone or signaling molecule in certain insect species, playing a role in their communication and behavior.
Medicine: Research has explored its potential as an antimicrobial agent due to its aldehyde group, which can react with microbial cell components.
Industry: It is utilized in the fragrance and flavor industry for its unique scent, contributing to the formulation of perfumes and flavoring agents.
Mechanism of Action
The mechanism of action of 14-Heptadecenal involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity underlies its antimicrobial properties, as it can disrupt microbial cell function by modifying essential biomolecules. Additionally, its role as a pheromone involves binding to specific receptors in insects, triggering behavioral responses.
Comparison with Similar Compounds
14-Heptadecenoic acid: The oxidized form of 14-Heptadecenal, with a carboxylic acid group instead of an aldehyde.
14-Heptadecenol: The reduced form, with a hydroxyl group replacing the aldehyde.
(8Z)-Heptadecenal: A structural isomer with the double bond located at the 8th carbon atom.
Uniqueness: this compound is unique due to its specific double bond position and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in biological signaling make it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H32O |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
(E)-heptadec-14-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h3-4,17H,2,5-16H2,1H3/b4-3+ |
InChI Key |
RHIONVAURRQPSG-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCCCC=O |
Canonical SMILES |
CCC=CCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11862382.png)
![7-Methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11862389.png)


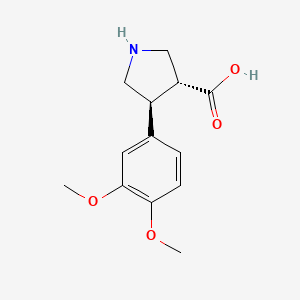
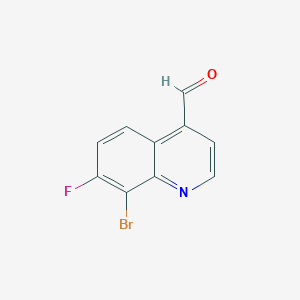

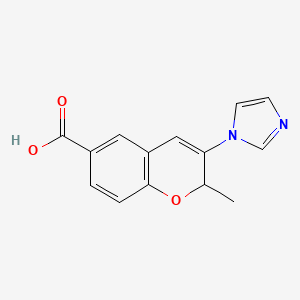

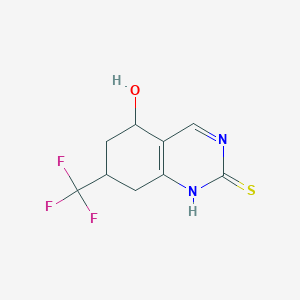


![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11862475.png)

